molecular formula C9H19NO3 B065264 tert-Butyl (3-hydroxybutyl)carbamate CAS No. 167216-30-0

tert-Butyl (3-hydroxybutyl)carbamate

Cat. No.: B065264
CAS No.: 167216-30-0
M. Wt: 189.25 g/mol
InChI Key: IDXKPWMYURAXTA-UHFFFAOYSA-N
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Description

tert-Butyl (3-hydroxybutyl)carbamate: is a chemical compound with the molecular formula C9H19NO3 . It is a carbamate derivative, often used in organic synthesis and as a protecting group for amines. The compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl (3-hydroxybutyl)carbamate can be synthesized through the reaction of 4-aminobutan-2-ol with di-tert-butyl dicarbonate in the presence of a solvent like dichloromethane . The reaction typically proceeds under mild conditions, making it an efficient method for producing the compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-hydroxybutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like or can be used.

    Reduction: Reagents like or are commonly employed.

    Substitution: Reagents like or can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

tert-Butyl (3-hydroxybutyl)carbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl carbazate
  • tert-Butyl N-methylcarbamate
  • Benzyl carbamate
  • Methyl carbamate

Comparison: tert-Butyl (3-hydroxybutyl)carbamate is unique due to its hydroxyl group, which provides additional reactivity and versatility in chemical reactions. Compared to other carbamates, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

Properties

IUPAC Name

tert-butyl N-(3-hydroxybutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(11)5-6-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXKPWMYURAXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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